REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[O:7][C:6]([CH:8]=[C:9]2[S:13]C(=S)N[C:10]2=[O:15])=[CH:5][CH:4]=1.[OH-:18].[Na+]>O>[SH:13][C:9](=[CH:8][C:6]1[O:7][C:3]([C:2]([F:17])([F:16])[F:1])=[CH:4][CH:5]=1)[C:10]([OH:18])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(O1)C=C1C(NC(S1)=S)=O)(F)F
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling with an ice bath
|
Type
|
FILTRATION
|
Details
|
acidification with concentrated hydrochloric acid to pH 1.5, the resulting slurry is filtered
|
Type
|
CUSTOM
|
Details
|
to yield a slightly brown precipitate which
|
Type
|
WASH
|
Details
|
is washed with 50 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
SC(C(=O)O)=CC=1OC(=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |